molecular formula C16H16N4O2 B5850539 (5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione

(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione

Cat. No.: B5850539
M. Wt: 296.32 g/mol
InChI Key: SJQYVSBVIGJTID-MDWZMJQESA-N
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Description

(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Imidazolidine-2,4-dione Moiety: This can be achieved by reacting urea with a suitable diketone under acidic conditions.

    Coupling Reactions: The final step involves coupling the pyrrole and pyridine rings with the imidazolidine-2,4-dione moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine) with nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Corresponding oxides and carboxylic acids

    Reduction: Reduced forms of the compound with saturated bonds

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Steviol glycoside

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-4-5-17-14(6-9)20-10(2)7-12(11(20)3)8-13-15(21)19-16(22)18-13/h4-8H,1-3H3,(H2,18,19,21,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQYVSBVIGJTID-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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